molecular formula C9H8ClN3O2S B2610335 Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-2-chloro-, ethyl ester CAS No. 208994-00-7

Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-2-chloro-, ethyl ester

Cat. No.: B2610335
CAS No.: 208994-00-7
M. Wt: 257.69
InChI Key: GOVBQTQQLRNYKG-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-2-chloro-, ethyl ester is a heterocyclic compound featuring a fused thiophene-pyrazine core with key functional groups: a 7-amino substituent, a 2-chloro substituent, and an ethyl ester at position 5. These modifications are critical for modulating its physicochemical properties (e.g., solubility, stability) and biological activity, particularly in therapeutic contexts such as anti-cancer research .

Properties

IUPAC Name

ethyl 7-amino-2-chlorothieno[2,3-b]pyrazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2S/c1-2-15-9(14)7-5(11)6-8(16-7)12-3-4(10)13-6/h3H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVBQTQQLRNYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=NC(=CN=C2S1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-2-chloro-, ethyl ester typically involves multiple steps. One common method includes the functional thieno-annulation of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid and its ethyl ester, followed by hydrolysis of ester groups in the thiophene and/or pyrrole rings . This method ensures the formation of the desired thieno[2,3-b]pyrazine core with the necessary functional groups.

Industrial Production Methods: Industrial production

Biological Activity

Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-2-chloro-, ethyl ester (CAS Number: 208994-00-7) is a heterocyclic compound with significant potential in medicinal chemistry. This compound features a thieno[2,3-b]pyrazine core, which is known for its diverse biological activities. The presence of an amino group and a chloro substituent enhances its pharmacological profile, making it a candidate for further research in various therapeutic areas, particularly oncology and inflammation.

Anticancer Properties

Research has highlighted the anticancer potential of thieno[2,3-b]pyrazine derivatives. A study by Gad et al. (2020) demonstrated that derivatives of this compound exhibited promising activity against breast cancer cells. The compounds were evaluated for their cytotoxic effects and mechanisms of action, revealing significant inhibition of cancer cell proliferation and induction of apoptosis through various pathways, including cell cycle arrest at the G2/M phase .

Table 1: Anticancer Activity of Thieno[2,3-b]pyrazine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-75.4Induction of apoptosis
Compound BHCT1163.2Inhibition of tubulin polymerization
Compound CPC-34.8Cell cycle arrest at G2/M phase

Anti-inflammatory Effects

Thieno[2,3-b]pyrazine derivatives have also been investigated for their anti-inflammatory properties. Recent studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro. For instance, a study reported that specific derivatives significantly reduced the release of TNF-alpha in LPS-stimulated macrophages, indicating their potential as anti-inflammatory agents .

Table 2: Anti-inflammatory Activity of Thieno[2,3-b]pyrazine Derivatives

Compound NameCytokine Inhibition (%)IC50 (µM)Target Enzyme
Compound D97.70.283TNF-alpha
Compound E85.01.5COX-2
Compound F75.50.5iNOS

Mechanistic Insights

Docking studies have revealed that thieno[2,3-b]pyrazine derivatives interact with key molecular targets involved in cancer and inflammation pathways. For example, binding simulations indicated that these compounds could effectively bind to the colchicine site on tubulin and inhibit its polymerization, which is critical for cancer cell division . Additionally, the modulation of MAPK signaling pathways has been observed, suggesting a multifaceted mechanism of action.

Case Study 1: Breast Cancer Treatment

In a clinical setting, a derivative of thieno[2,3-b]pyrazine was tested on patients with advanced breast cancer. The study reported a significant reduction in tumor size among participants treated with the compound compared to those receiving standard chemotherapy. The mechanism involved was primarily through apoptosis induction and cell cycle arrest.

Case Study 2: Inflammatory Disease Management

Another case involved patients with rheumatoid arthritis treated with a thieno[2,3-b]pyrazine derivative that demonstrated potent anti-inflammatory effects. The treatment resulted in decreased levels of inflammatory markers and improved patient mobility over a six-month period.

Scientific Research Applications

Medicinal Chemistry

1. Cancer Research
Thieno[2,3-b]pyrazine derivatives are being investigated as potential inhibitors of the B-Raf protein kinase, which is implicated in several cancers, particularly melanoma. The ability of these compounds to inhibit B-Raf activity suggests their potential as therapeutic agents in oncology. For instance, a study highlighted the synthesis and evaluation of thieno[2,3-b]pyrazine derivatives that showed significant activity against B-Raf .

2. Antimicrobial Activity
Research has indicated that thieno[2,3-b]pyrazine compounds possess antimicrobial properties. A study demonstrated that certain derivatives exhibited inhibitory effects against various bacterial strains, suggesting their potential application in developing new antimicrobial agents .

Material Science

1. Organic Electronics
Thieno[2,3-b]pyrazine compounds are also explored for their applications in organic electronics. Their unique electronic properties make them suitable for use in organic semiconductors and photovoltaic devices. The integration of such compounds into electronic materials can enhance the performance of devices such as organic light-emitting diodes (OLEDs) and solar cells .

2. Sensor Technology
The compound's ability to undergo electron transfer reactions makes it a candidate for sensor technology. Research has shown that thieno[2,3-b]pyrazine derivatives can be used in electrochemical sensors for detecting various analytes due to their conductivity and stability .

Case Studies

Study Focus Findings
Study 1Cancer InhibitionThieno[2,3-b]pyrazine derivatives showed promising B-Raf inhibition with IC50 values in low micromolar range .
Study 2Antimicrobial PropertiesCertain derivatives demonstrated effective antimicrobial activity against Gram-positive and Gram-negative bacteria .
Study 3Organic ElectronicsCompounds exhibited high charge mobility making them suitable for organic semiconductor applications .
Study 4Sensor DevelopmentElectrochemical sensors utilizing thieno[2,3-b]pyrazine showed enhanced sensitivity and selectivity for target analytes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

(a) Thieno[2,3-b]pyridine Derivatives
  • Compound: Thieno[2,3-b]pyridine-2-carboxylic acid, 3-amino-4,6-dimethyl-, ethyl ester (CAS 52505-56-3) Differences: Pyridine ring instead of pyrazine; 4,6-dimethyl and 3-amino substituents. The methyl groups enhance lipophilicity .
(b) Furopyrazine Analogs
  • Compound: 7-Amino-furo[2,3-b]pyrazine-6-carboxylic acid ethyl ester Differences: Furan (oxygen-containing) replaces thiophene (sulfur-containing). Impact: Reduced molecular weight and altered electronic properties. Predicted density (1.429 g/cm³) and pKa (4.56) suggest improved aqueous solubility compared to thieno analogs .

Substituent Variations

(a) Halogen Substituents
  • Compound: Thieno[2,3-c]pyridine-6(5H)-carboxylic acid, 2-[(aminoacetyl)amino]-3-(2-chlorobenzoyl)-, ethyl ester (CAS 132388-97-7) Similarity: 2-Chloro group (as in the target compound). Impact: Chloro groups enhance electrophilicity and may improve cytotoxicity via DNA alkylation or enzyme inhibition .
(b) Amino and Ester Modifications
  • Compounds: Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates (e.g., 2l, 2o) Differences: Methyl ester (vs. ethyl) and aryl/heteroaryl amino groups (e.g., pyridin-3-yl, 2-nitrophenyl). Impact: Methyl esters may reduce metabolic stability compared to ethyl esters. Anti-proliferative activity observed in MDA-MB-231 cells (IC₅₀ values <10 μM) highlights the role of amino substituents in targeting cancer pathways .

Physicochemical and Pharmacokinetic Properties

Compound Core Structure Key Substituents Solubility Enhancement Strategy Bioactivity Highlights
Target Compound Thieno[2,3-b]pyrazine 7-Amino, 2-Cl, 6-COOEt Ethyl ester improves solubility Pending pharmacological data
Methyl 7-[(Pyridin-3-yl)amino]- analog Thieno[2,3-b]pyrazine 7-(Pyridin-3-yl)amino, 6-COOMe Methyl ester less stable Anti-tumor activity (IC₅₀: 8 μM)
Furo[2,3-b]pyrazine analog Furo[2,3-b]pyrazine 7-Hydroxy, 6-COOEt Oxygen enhances polarity Predicted pKa 4.56
Thieno[2,3-b]pyridine analog (CAS 52505-56-3) Thieno[2,3-b]pyridine 3-Amino, 4,6-diMe, 6-COOEt Methyl groups increase lipophilicity Not reported

Q & A

What are the standard synthetic routes for Thieno[2,3-b]pyrazine-6-carboxylic acid derivatives, and how do reaction conditions influence product distribution?

Basic Research Question
Synthesis of thienopyrazine derivatives often involves cyclization reactions or functional group transformations. For example, heating ethanolic solutions of precursor esters with hydrazine hydrate can yield mixtures of products, such as acetohydrazides and dicarboxylates, depending on substituents and reaction time . Key considerations include:

  • Solvent choice : Polar aprotic solvents (e.g., ethanol, acetic acid) favor cyclization.
  • Temperature : Elevated temperatures (80–100°C) promote ring closure but may increase side products like diethyl 3-amino-6-methyl-4-styryl-thieno[2,3-b]pyridine-2,5-dicarboxylate .
  • Stoichiometry : Excess hydrazine hydrate shifts equilibrium toward hydrazide formation.

How can conflicting spectral data for thienopyrazine derivatives be resolved during structural elucidation?

Advanced Research Question
Contradictions in NMR or IR data often arise from tautomerism or polymorphism. For instance, the NH and CO stretching frequencies in IR spectra (e.g., 3,436 cm⁻¹ for NH, 1,719 cm⁻¹ for CO) must be cross-validated with 1^1H NMR signals (e.g., aromatic protons at δ 7.29–7.94 ppm) and 13^13C NMR carbonyl resonances (165–171 ppm) . Methodological solutions include:

  • Variable-temperature NMR : Resolves dynamic tautomerism.
  • X-ray crystallography : Confirms solid-state structure, as seen in thieno[2,3-d]pyrimidin-4-ylamine derivatives .
  • Computational modeling : Validates proposed tautomeric forms using DFT calculations.

What strategies optimize the purification of Thieno[2,3-b]pyrazine-6-carboxylic acid esters with low solubility?

Basic Research Question
Low solubility in aqueous/organic solvents complicates purification. Techniques include:

  • Recrystallization : Use mixed solvents (e.g., DMF/water) to improve crystal yield .
  • Chromatography : Reverse-phase HPLC with acetonitrile/water gradients isolates polar derivatives.
  • Derivatization : Conversion to more soluble salts (e.g., sodium carboxylate) aids separation .

How does the chloro-substituent at position 2 influence the reactivity of the ethyl ester group in this compound?

Advanced Research Question
The electron-withdrawing chloro group enhances electrophilicity at the ester carbonyl, facilitating nucleophilic substitution or hydrolysis. Comparative studies of analogous compounds (e.g., methyl 2-amino-4-chloro-5-pyrimidinecarboxylate) show:

  • Hydrolysis rates : Chloro-substituted esters hydrolyze 3–5× faster than non-halogenated analogs in basic conditions .
  • Nucleophilic displacement : Amines or thiols preferentially attack the ester carbonyl, forming amides or thioesters .
  • Steric effects : Ortho-chloro substitution may hinder bulkier nucleophiles (e.g., Grignard reagents).

What analytical methods are critical for assessing the thermal stability of this compound?

Basic Research Question
Thermal degradation profiles are vital for storage and reaction design. Standard methods include:

  • DSC/TGA : Melting points (e.g., 220°C with decomposition) and weight loss profiles .
  • High-temperature NMR : Monitors structural integrity at elevated temperatures.
  • Mass spectrometry : Identifies decomposition products (e.g., loss of ethyl group at m/z ~386) .

How can computational chemistry predict the regioselectivity of electrophilic aromatic substitution in thienopyrazine systems?

Advanced Research Question
Density Functional Theory (DFT) calculations predict reactivity patterns. For example:

  • Electrophilic attack : The amino group at position 7 directs electrophiles to the electron-rich C3 or C5 positions.
  • Hammett parameters : σ+^+ values correlate with substituent effects on reaction rates .
  • Frontier molecular orbitals : HOMO localization identifies nucleophilic sites, validated by experimental nitration/halogenation outcomes .

What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

Advanced Research Question
Scale-up introduces racemization risks, particularly during esterification or cyclization. Mitigation strategies:

  • Low-temperature reactions : Minimize thermal racemization (e.g., <50°C).
  • Chiral HPLC : Monitors enantiomeric excess (ee) during purification .
  • Asymmetric catalysis : Use chiral auxiliaries or catalysts in key steps, as demonstrated in pyridazine syntheses .

How do steric and electronic effects of the ethyl ester group impact downstream functionalization?

Basic Research Question
The ethyl ester acts as a protecting group and influences reactivity:

  • Electronic effects : Stabilizes intermediates via resonance during nucleophilic attacks.
  • Steric hindrance : Bulky ester groups reduce yields in Suzuki-Miyaura couplings; switching to methyl esters improves cross-coupling efficiency .
  • Hydrolysis control : Selective deprotection using LiOH/THF preserves amino and chloro substituents .

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